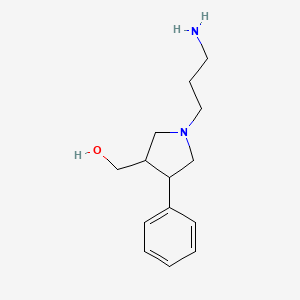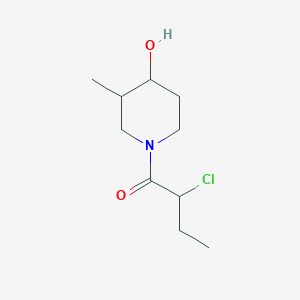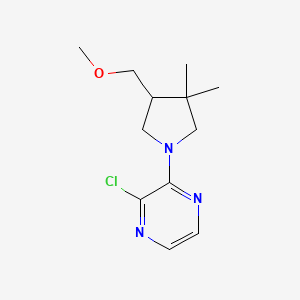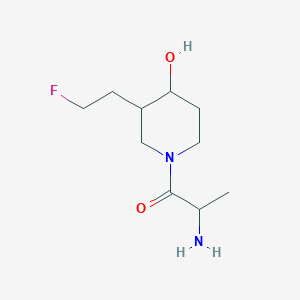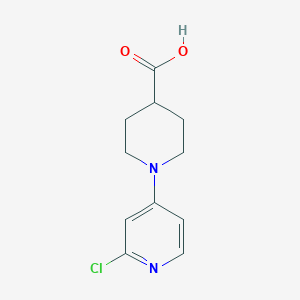
1-(2-氯吡啶-4-基)哌啶-4-羧酸
描述
1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:药物设计与开发
在药理学领域,1-(2-氯吡啶-4-基)哌啶-4-羧酸 是合成各种药物化合物的重要中间体。 它的哌啶核心是药物化学中常见的基团,经常出现在针对中枢神经系统的药物中 。氯吡啶基可以增强分子与目标受体的结合亲和力,使其成为开发新型治疗剂的关键组成部分。
生物化学:酶抑制研究
该化合物在生物化学研究中发挥作用,特别是在酶抑制研究中。 1-(2-氯吡啶-4-基)哌啶-4-羧酸 的结构特征使其能够与酶的活性位点相互作用,提供对酶机制的见解,并有助于设计可以调节代谢途径的抑制剂 。
药物化学:抗病毒和抗癌剂
在药物化学中,该化合物的衍生物正在被探索其作为抗病毒和抗癌剂的潜力。 氯吡啶基的存在可以利用来创建干扰病毒复制过程或癌细胞增殖的类似物 。
有机合成:构建块
1-(2-氯吡啶-4-基)哌啶-4-羧酸: 在有机合成中用作构建块。 它可以通过各种化学反应(包括偶联反应和环化过程)来构建复杂分子,这些反应是创建多种有机化合物的基础 。
化学工程:工艺优化
在化学工程中,该化合物参与工艺优化研究。 它在不同条件下的稳定性和反应性使其成为开发高效且可扩展合成路线的极佳候选者,这对工业生产至关重要 。
材料科学:功能材料开发
最后,在材料科学中,该化合物的衍生物正在被研究用于开发功能材料。 这些材料可能具有独特的电学或光学特性,使其适用于电子或光子学应用 。
作用机制
Result of Action
- By modulating NO levels, the compound may influence apoptosis pathways. Excessive NO can trigger apoptosis in cancer cells via mitochondrial pathways . Given its effects on NO and apoptosis, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid could have potential as an anticancer agent.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPOPUYEVNGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
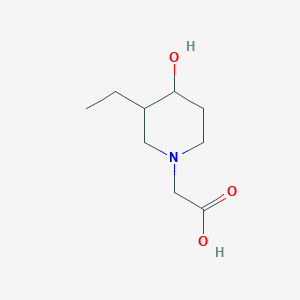
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
